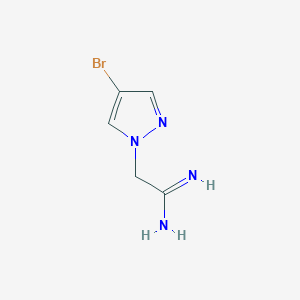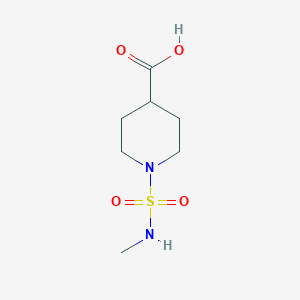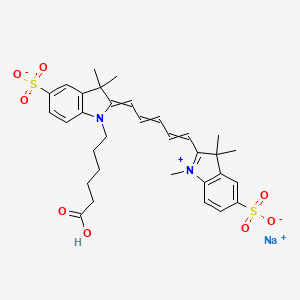
磺基Cy5羧酸
描述
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indole-based structure, which is often associated with fluorescent properties, making it valuable in biomedical research and diagnostics.
科学研究应用
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic assays for detecting cellular anomalies and disease markers.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
作用机制
Target of Action
Sulfo Cy5 Carboxylic acids are primarily used for labeling biological molecules such as peptides, proteins, and oligos . These biological molecules are the primary targets of Sulfo Cy5 Carboxylic acids. The role of these targets is crucial in fluorescence imaging and other fluorescence-based biochemical analysis .
Mode of Action
The interaction of Sulfo Cy5 Carboxylic acids with its targets involves the labeling of the biological molecules. This labeling process is facilitated by the dye’s properties, which include high aqueous solubility and photostability . The dye’s interaction with its targets results in changes that enable fluorescence imaging and biochemical analysis .
Biochemical Pathways
It’s known that these dyes are used in various applications at biologically relevant phs , suggesting that they may interact with multiple biochemical pathways involved in fluorescence imaging and biochemical analysis.
Pharmacokinetics
It’s known that these dyes are highly water-soluble , which suggests that they may have good bioavailability. The dyes are also DMSO tolerant, which enables transfer from storage to assay without loss of performance .
Result of Action
The molecular and cellular effects of Sulfo Cy5 Carboxylic acids’ action primarily involve the labeling of biological molecules. This labeling enables fluorescence imaging and other fluorescence-based biochemical analysis . The dyes are photostable, which means they can maintain their performance even when exposed to light .
Action Environment
The action, efficacy, and stability of Sulfo Cy5 Carboxylic acids can be influenced by environmental factors. For instance, these dyes can tolerate a pH range of 3-10 , suggesting that changes in pH could potentially affect their action.
生化分析
Biochemical Properties
Sulfo Cy5 Carboxylic acids play a crucial role in biochemical reactions by acting as fluorescent labels. They interact with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The interaction between Sulfo Cy5 Carboxylic acids and these biomolecules is primarily based on covalent bonding, where the carboxylic acid group reacts with primary amine groups on the target molecules to form stable amide bonds . This covalent attachment allows for precise labeling and tracking of biomolecules in various biochemical assays.
Cellular Effects
Sulfo Cy5 Carboxylic acids have significant effects on cellular processes. When introduced into cells, these compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo Cy5 Carboxylic acids have been shown to target mitochondria in cancer cells, enhancing the cytotoxicity of conjugated therapeutic agents . This targeting capability is attributed to the hydrophobic and cationic nature of the dye, which facilitates its accumulation in mitochondria due to the negative membrane potential .
Molecular Mechanism
The molecular mechanism of action of Sulfo Cy5 Carboxylic acids involves their binding interactions with biomolecules. The carboxylic acid group of Sulfo Cy5 Carboxylic acids forms covalent bonds with primary amine groups on proteins and peptides, resulting in stable conjugates . Additionally, the fluorescent properties of Sulfo Cy5 Carboxylic acids enable them to act as reporters in various biochemical assays, providing valuable information on the localization and dynamics of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo Cy5 Carboxylic acids can change over time. These compounds are known for their stability and resistance to photobleaching, which ensures consistent performance in long-term experiments . Prolonged exposure to light and other environmental factors can lead to gradual degradation of the dye, potentially affecting its fluorescence intensity and labeling efficiency . It is essential to store Sulfo Cy5 Carboxylic acids under appropriate conditions to maintain their stability and functionality.
Dosage Effects in Animal Models
The effects of Sulfo Cy5 Carboxylic acids vary with different dosages in animal models. At low doses, these compounds are generally well-tolerated and do not exhibit significant toxicity . At higher doses, Sulfo Cy5 Carboxylic acids can cause adverse effects, including cytotoxicity and disruption of cellular functions . It is crucial to determine the optimal dosage for specific applications to minimize potential toxic effects while maximizing the benefits of using Sulfo Cy5 Carboxylic acids as fluorescent labels.
Metabolic Pathways
Sulfo Cy5 Carboxylic acids are involved in various metabolic pathways within cells. These compounds can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of Sulfo Cy5 Carboxylic acids includes their uptake, distribution, and eventual degradation within cells. Understanding the metabolic pathways of these compounds is essential for optimizing their use in biochemical assays and ensuring accurate interpretation of experimental results.
Transport and Distribution
The transport and distribution of Sulfo Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins . These compounds can be actively transported across cell membranes and accumulate in specific cellular compartments. The hydrophilic nature of Sulfo Cy5 Carboxylic acids facilitates their distribution in aqueous environments, while their interaction with binding proteins ensures targeted delivery to specific cellular sites .
Subcellular Localization
Sulfo Cy5 Carboxylic acids exhibit distinct subcellular localization patterns, which can affect their activity and function. These compounds are often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Sulfo Cy5 Carboxylic acids can localize to mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Understanding the subcellular localization of Sulfo Cy5 Carboxylic acids is crucial for interpreting their role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the carboxypentyl group: This step involves the alkylation of the indole core with a carboxypentyl halide under basic conditions.
Final assembly: The final step involves the coupling of the sulfonated indole with the appropriate dienylidene group under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated indole derivatives, while reduction could lead to the formation of reduced indole compounds.
相似化合物的比较
Similar Compounds
- 1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate
- 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide
Uniqueness
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is unique due to its specific structural configuration, which imparts distinct fluorescent properties and makes it highly valuable in biomedical research and diagnostics.
属性
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


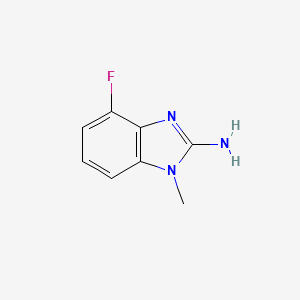
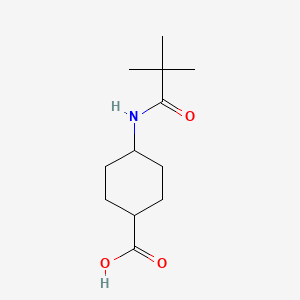
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
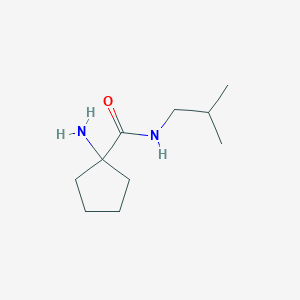
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)
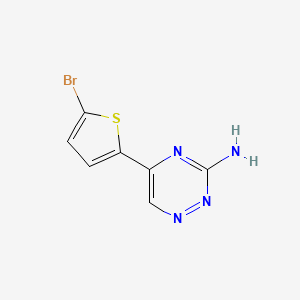
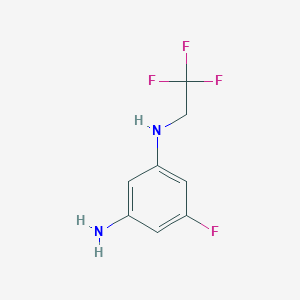
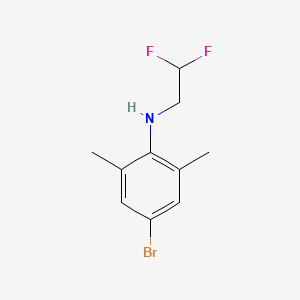

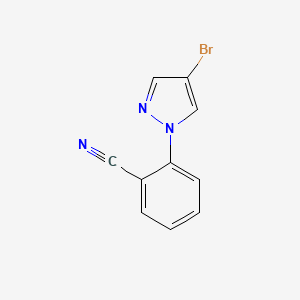
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)
